molecular formula C18H22N4O3S B2369641 4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396783-95-1

4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2369641
CAS No.: 1396783-95-1
M. Wt: 374.46
InChI Key: JBQULQVRAFLSQY-UHFFFAOYSA-N
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Description

4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including an acetyl group, a pyrazine ring, a piperidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis in vitro.

    Biological Studies: The compound’s interactions with various biological targets are being studied to understand its mechanism of action and potential therapeutic uses.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl, pyrazine, piperidine, and benzenesulfonamide moieties contribute to its potential as a versatile compound in medicinal chemistry.

Biological Activity

4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The structure of this compound incorporates a piperidine moiety, which has been associated with various pharmacological effects, and a benzenesulfonamide group known for its therapeutic applications.

1. Anti-inflammatory Activity

Research has indicated that similar benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. For instance, in a study evaluating various benzenesulfonamides, compounds demonstrated inhibition of carrageenan-induced rat paw edema at varying concentrations, achieving up to 94.69% inhibition at optimal doses . This suggests that this compound may possess comparable anti-inflammatory effects.

2. Antimicrobial Activity

The antimicrobial efficacy of compounds containing the benzenesulfonamide structure has been well-documented. For example, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) against E. coli and S. aureus in the range of 6.63 to 6.72 mg/mL . Given the structural similarities, it is plausible that this compound could demonstrate similar antimicrobial properties.

3. Anticancer Potential

Compounds with piperidine structures have been explored for their anticancer activities through mechanisms such as inhibition of specific kinases involved in cancer cell proliferation . The incorporation of the pyrazine and piperidine moieties may enhance the compound's ability to target cancer cells effectively.

Case Study 1: In Vivo Anti-inflammatory Evaluation

In a controlled study, various benzenesulfonamide derivatives were administered to assess their anti-inflammatory effects. The results indicated that compounds with similar structural features to this compound exhibited significant reductions in inflammation markers when evaluated against a control group .

Case Study 2: Antimicrobial Testing

A series of synthesized benzenesulfonamides were tested against multiple microbial strains. The data showed that compounds with structural similarities to this compound had notable activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Research Findings

Activity Compound Effectiveness
Anti-inflammatoryVarious BenzenesulfonamidesUp to 94.69% inhibition
AntimicrobialCompounds tested against E. coliMIC: 6.63 - 6.72 mg/mL
AnticancerPiperidine derivativesInhibition of kinases

Properties

IUPAC Name

4-acetyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-14(23)16-2-4-17(5-3-16)26(24,25)21-12-15-6-10-22(11-7-15)18-13-19-8-9-20-18/h2-5,8-9,13,15,21H,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQULQVRAFLSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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